4-Chloro-5-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-5-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C9H4ClF3N2 and its molecular weight is 232.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-Chloro-5-(trifluoromethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound . Quinazoline derivatives have been found to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities . .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-(trifluoromethyl)quinazoline plays a crucial role in biochemical reactions. It interacts with enzymes such as CYP1A2, where it acts as an inhibitor . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound has been shown to permeate the blood-brain barrier, indicating its potential effects on central nervous system functions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving epidermal growth factor receptors (EGFR). This compound can inhibit the activity of EGFR, leading to alterations in cell proliferation and survival . Furthermore, it impacts gene expression and cellular metabolism by modulating the activity of specific transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes such as CYP1A2, inhibiting their activity . This inhibition can lead to changes in the metabolic pathways of cells. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound has been shown to affect cellular functions, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels within cells. Additionally, the compound can affect the activity of other metabolic enzymes, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s ability to permeate the blood-brain barrier also suggests its potential impact on central nervous system functions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, where it can interact with target biomolecules. The localization of this compound within subcellular compartments can affect its activity and function, contributing to its overall biochemical effects .
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-7-5(9(11,12)13)2-1-3-6(7)14-4-15-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYSWZUHIYBDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CN=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.